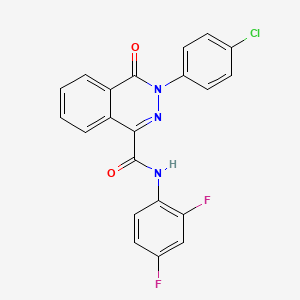

3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Beschreibung

This compound belongs to the phthalazine carboxamide family, characterized by a 4-oxo-3,4-dihydrophthalazine core substituted with a 4-chlorophenyl group at position 3 and a 2,4-difluorophenyl carboxamide moiety at position 1. Its structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic and material science applications.

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxophthalazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12ClF2N3O2/c22-12-5-8-14(9-6-12)27-21(29)16-4-2-1-3-15(16)19(26-27)20(28)25-18-10-7-13(23)11-17(18)24/h1-11H,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZBZLFWNHJELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a synthetic derivative belonging to the class of phthalazine-based compounds. This class has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a phthalazine core with substituents that enhance its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, focusing on its potential as an enzyme inhibitor and its cytotoxic effects against cancer cell lines. Below are the key findings from recent research:

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : The compound has shown significant inhibitory effects against AChE, an enzyme involved in neurotransmission. In vitro studies reported an IC50 value of approximately 10.4 µM, indicating moderate inhibitory activity .

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest that the compound may also inhibit COX enzymes, which play a crucial role in inflammation and pain signaling pathways .

Anticancer Activity

The compound was tested against various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited cytotoxicity with an IC50 value of 15 µM.

- Hek293 (human embryonic kidney cells) : Showed lower cytotoxicity compared to MCF-7 cells, indicating selective toxicity towards cancer cells .

Antimicrobial Properties

The antimicrobial activity of the compound was assessed against several bacterial strains:

- Salmonella typhi : Moderate activity was observed.

- Bacillus subtilis : Strong activity was noted with an IC50 value of 5 µM.

These results suggest potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interact with specific enzyme targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into these interactions at the molecular level, elucidating how structural modifications influence binding affinity and specificity towards target enzymes .

Data Summary

| Activity Type | Target | IC50 Value | Remarks |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 10.4 µM | Moderate inhibition |

| COX Inhibition | Cyclooxygenase | Not specified | Potential anti-inflammatory effects |

| Anticancer Activity | MCF-7 Cell Line | 15 µM | Selective cytotoxicity |

| Antimicrobial Activity | Salmonella typhi | Moderate | Potential therapeutic application |

| Bacillus subtilis | 5 µM | Strong antibacterial activity |

Case Studies

- In vitro Studies on AChE and Cancer Cells : Research conducted by [PMC6920776] demonstrated the dual inhibitory effect against AChE and cancer cell lines, highlighting the potential for developing dual-action drugs targeting both neurodegenerative diseases and cancer.

- Antimicrobial Testing : A study published in [SciELO] evaluated various synthesized derivatives for their antimicrobial properties, identifying several compounds with promising activities against Gram-positive and Gram-negative bacteria.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Phthalazine Derivatives with Varying Aromatic Substituents

The compound’s closest structural analogs include other 3-(4-chlorophenyl)-4-oxophthalazine-1-carboxamides with differing aryl groups on the carboxamide moiety (Table 1):

Key Findings :

- The 2,4-difluorophenyl group in the target compound provides intermediate lipophilicity compared to the highly lipophilic benzyl and trifluoromethylphenyl derivatives.

- The 4-methoxyphenyl analog exhibits superior aqueous solubility due to the electron-donating methoxy group, but may suffer from reduced metabolic stability .

Pyridazine and Thiazine Analogs

Compounds with pyridazine or thiazine cores share functional similarities but differ in ring structure and bioactivity:

- N-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (): Pyridazine core (6-membered ring with two adjacent nitrogen atoms) vs. phthalazine (fused benzene and pyridazine rings).

Carboxamide Derivatives in Medicinal Chemistry

Pharmacological and Material Science Implications

- Therapeutic Potential: The target compound’s fluorine and chlorine substituents may optimize pharmacokinetics (e.g., CYP450 resistance) compared to methoxy or benzyl analogs .

- Material Science : Unlike high-energy materials like DNTF (), this compound’s aromatic stacking capability could be exploited in organic electronics or coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.